molecular formula C12H7NO3S B2702333 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid CAS No. 950258-81-8

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B2702333
CAS No.: 950258-81-8
M. Wt: 245.25
InChI Key: HJIXEBZEMFGCFM-UHFFFAOYSA-N
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Description

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the thienoquinoline family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

The synthesis of 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid typically involves a multi-step process starting from aniline. One efficient method includes a tandem nucleophilic aromatic substitution/cyclization reaction as a key step . The process can be summarized as follows:

    Starting Material: Aniline

    Key Reaction: Tandem nucleophilic aromatic substitution/cyclization

    Steps: Six steps without chromatographic purification

    Intermediate: Versatile 2-carboxylic acid precursor

Industrial production methods often involve transition metal-mediated synthesis, such as palladium or copper-mediated reactions, though these can be challenging to scale up due to purification and cost issues .

Chemical Reactions Analysis

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic aromatic substitution reactions are common, especially in the presence of strong nucleophiles.

    Common Reagents: Palladium, copper, and various amines for substitution reactions.

    Major Products: Amides, quinoline derivatives, and other functionalized analogs.

Mechanism of Action

The compound exerts its effects primarily through inhibition of various kinases. It targets serine-threonine and tyrosine kinases, including hedgehog kinase, casein kinase, proviral insertion Moloney virus kinase, and FMS-like tyrosine kinase . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid is unique due to its versatile intermediate 2-carboxylic acid, which allows for diverse functionalization. Similar compounds include:

Biological Activity

4-Oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid (often referred to as TQCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of TQCA is C13H9NO3SC_{13}H_9NO_3S. Its structure features a quinoline ring fused with a thieno group, which contributes to its unique pharmacological properties. The compound is characterized by the presence of a carboxylic acid functional group, which is critical for its biological activity.

Synthesis

TQCA can be synthesized through various methods, including nucleophilic aromatic substitution and cyclization reactions. One efficient synthetic route involves starting from aniline and employing a series of steps to yield the desired compound with high purity and yield .

Anticancer Properties

Recent studies have indicated that TQCA exhibits significant anticancer activity. For instance, research has demonstrated that derivatives of TQCA can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma . The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

Enzyme Inhibition

TQCA has been evaluated for its inhibitory effects on several enzymes:

  • Cholinesterases : It shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenase (COX) : The compound exhibits inhibitory activity against COX-2, an enzyme involved in inflammation and pain signaling, suggesting potential anti-inflammatory properties .

Antioxidant Activity

TQCA has also been investigated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

In Vitro Studies

In vitro assays have shown that TQCA derivatives possess varying degrees of cytotoxicity against cancer cell lines. For example:

  • Compound A : IC50 = 10.4 µM against MCF-7 cells.
  • Compound B : IC50 = 5.4 µM against Hek293 cells.

These results highlight the potential of TQCA as a lead compound for developing new anticancer agents.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between TQCA and its biological targets. The binding affinities suggest that TQCA forms stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects .

Summary of Biological Activities

Activity Target IC50 Value Notes
Anticancer ActivityMCF-7 Cells10.4 µMSignificant growth inhibition
Enzyme InhibitionAChE19.2 µMModerate inhibition
BChE13.2 µMModerate inhibition
COX-2 InhibitionCOX-2Not specifiedPotential anti-inflammatory effects
Antioxidant ActivityFree RadicalsNot specifiedEffective scavenging capability

Properties

IUPAC Name

4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-11-7-5-9(12(15)16)17-10(7)6-3-1-2-4-8(6)13-11/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIXEBZEMFGCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(S3)C(=O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950258-81-8
Record name 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid
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